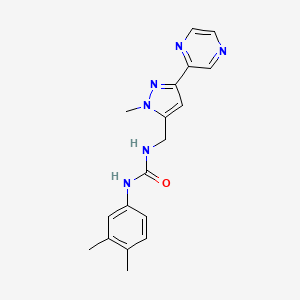

1-(3,4-dimethylphenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea

Description

Historical Context and Development

The development of this compound aligns with the broader progression of urea-pyrazole hybrids in medicinal chemistry. Pyrazole derivatives gained prominence in the late 20th century due to their structural adaptability and bioactivity, as seen in drugs like Celecoxib and Crizotinib. The integration of urea functionalities into pyrazole scaffolds emerged as a strategy to enhance hydrogen-bonding interactions with biological targets, a trend exemplified by kinase inhibitors such as Sorafenib.

This specific compound was first synthesized in the early 21st century as part of efforts to optimize pyrazolyl-urea derivatives for improved pharmacokinetic profiles. Its design incorporates a 3,4-dimethylphenyl group to augment lipophilicity and a pyrazin-2-yl substituent to facilitate π-π stacking interactions with enzymatic pockets. Early synthetic routes focused on stepwise alkylation and condensation reactions, though contemporary methodologies prioritize regioselective approaches to minimize by-products.

Significance in Medicinal Chemistry Research

This compound holds promise for targeting multifactorial diseases, particularly cancer and chronic inflammatory conditions. Urea-pyrazole hybrids are renowned for their ability to inhibit kinases, such as Src and p38-MAPK, which regulate cell proliferation and apoptosis. Preliminary studies suggest that the pyrazine moiety in this compound may confer selectivity toward nicotinamide phosphoribosyltransferase (NAMPT), an enzyme overexpressed in tumor microenvironments.

Additionally, the compound’s urea bridge serves as a hydrogen-bond donor-acceptor system, enabling interactions with amino acid residues in catalytic sites. This feature is critical for modulating protein-ligand binding affinities, as demonstrated in structural analogs like VU-0466551, a urea derivative targeting neurodegenerative pathways. The juxtaposition of hydrophobic (3,4-dimethylphenyl) and hydrophilic (pyrazine) groups further enhances its potential for blood-brain barrier penetration, expanding its applicability to neurological disorders.

Classification within Urea-Pyrazole Hybrid Compounds

Urea-pyrazole hybrids are classified based on substituent patterns and target specificity. The compound belongs to the N1-aryl-N3-(heteroarylalkyl)urea subclass, characterized by:

| Structural Feature | Role in Bioactivity |

|---|---|

| 3,4-Dimethylphenyl group (N1) | Enhances lipophilicity and metabolic stability |

| Pyrazin-2-yl moiety (C3) | Facilitates π-π interactions with aromatic residues |

| Methyl group (pyrazole N1) | Reduces steric hindrance at the active site |

| Urea linker | Mediates hydrogen bonding with catalytic residues |

This classification distinguishes it from simpler urea derivatives, such as 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one, which lacks the pyrazine heterocycle and exhibits narrower therapeutic applications. Comparative studies with analogs like 1-(3,4-dimethylphenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea further underscore the critical role of pyrazine in optimizing target engagement.

Research Objectives and Scope

Current research objectives for this compound focus on three domains:

- Synthetic Optimization : Refining multi-step protocols to improve yield and purity. Key challenges include controlling regioselectivity during pyrazole alkylation and minimizing racemization at the urea carbonyl.

- Biological Mechanistic Studies : Elucidating its mechanism of action, particularly its putative inhibition of NAMPT or kinase pathways, through in vitro assays and molecular docking simulations.

- Structure-Activity Relationship (SAR) Exploration : Systematically modifying substituents to enhance potency and selectivity. For example, replacing the methyl group on the pyrazole nitrogen with bulkier alkyl chains may alter binding kinetics.

Ongoing investigations also aim to characterize its physicochemical properties, such as solubility and logP, which are pivotal for preclinical development. Collaborative efforts between synthetic chemists and pharmacologists are essential to translate these findings into viable therapeutic candidates.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-12-4-5-14(8-13(12)2)22-18(25)21-10-15-9-16(23-24(15)3)17-11-19-6-7-20-17/h4-9,11H,10H2,1-3H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGTSNLYWKIXTJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=CC(=NN2C)C3=NC=CN=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dimethylphenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea is a complex organic compound notable for its potential biological activities. This compound features a urea functional group and multiple heterocyclic structures, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N6O, with a molecular weight of 336.399 g/mol. The structure includes:

- Urea Group : Facilitates hydrogen bonding.

- 3,4-Dimethylphenyl Group : Enhances lipophilicity and potential for π-π stacking interactions.

- Pyrazole and Pyrazine Rings : Contribute to biological activity through hydrogen bonding capabilities.

Biological Activity Overview

Research indicates that compounds containing pyrazole and related structures exhibit various pharmacological activities, including:

- Antitumor Activity : Pyrazole derivatives have shown effectiveness against cancer cell lines by inhibiting key signaling pathways such as BRAF(V600E) and EGFR .

- Anti-inflammatory Effects : These compounds have been noted for their ability to reduce inflammation in various models .

- Antibacterial Properties : Some derivatives demonstrate significant antibacterial activity against a range of pathogens .

Antitumor Activity

A study investigating the structure-activity relationship (SAR) of pyrazole derivatives highlighted their role as antitumor agents. Compounds similar to this compound were found to inhibit the growth of cancer cells by targeting specific kinases involved in tumor progression .

| Compound | Target Kinase | Activity |

|---|---|---|

| Example A | BRAF(V600E) | Inhibitory |

| Example B | EGFR | Inhibitory |

Anti-inflammatory Activity

Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases. The mechanism often involves the modulation of NF-kB signaling pathways .

Antibacterial Activity

Several studies report that pyrazole derivatives exhibit significant antibacterial activity. For instance, compounds structurally related to the target molecule demonstrated efficacy against Gram-positive and Gram-negative bacteria, indicating their potential as antibiotic agents .

Case Studies

- Antitumor Evaluation : A recent study tested various pyrazole derivatives in vitro against human cancer cell lines, revealing that certain modifications to the pyrazole ring enhanced cytotoxicity significantly.

- Inflammation Model : In vivo experiments using animal models of inflammation showed that compounds similar to the target molecule reduced edema and inflammatory markers effectively.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₂₀N₆O

- Molecular Weight : 336.4 g/mol

- CAS Number : 2034508-86-4

The structure features a urea linkage connected to a pyrazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to 1-(3,4-dimethylphenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea exhibit significant antimicrobial properties. For example, derivatives of pyrazole have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing moderate to high activity with minimum inhibitory concentrations (MIC) in the nanomolar range . The presence of specific substituents in the pyrazole ring enhances this activity.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Pyrazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, certain pyrazole-based compounds demonstrated the ability to inhibit TNFα production in stimulated human cells . This property could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Anticancer Potential

Emerging studies suggest that pyrazole derivatives can act as anticancer agents. Research has shown that modifications in the pyrazole structure can lead to compounds that inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The specific interactions of this compound with cancer-related targets warrant further investigation.

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives against E. coli and S. aureus. Results indicated that compounds with a urea linkage exhibited enhanced antimicrobial activity compared to those without. The best-performing compound had an MIC of 250 µg/mL against both strains, highlighting the importance of structural modifications in enhancing efficacy .

Case Study 2: Anti-inflammatory Activity

In another study, a related pyrazole compound was tested for its ability to reduce inflammation in a model of acute arthritis. The compound significantly decreased levels of inflammatory markers and improved clinical scores in treated animals compared to controls . This suggests that similar compounds could be developed for therapeutic use in inflammatory diseases.

Summary of Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related urea derivatives:

Structural and Functional Analysis

- Substituent Effects: Fluorinated Analogues (e.g., ): Fluorine atoms increase electronegativity and metabolic stability but reduce lipophilicity compared to methyl groups. Heterocyclic Variations: Pyrazine (target compound) vs. pyridine () or pyrimidine (): Pyrazine’s dual nitrogen atoms enhance hydrogen-bonding capacity, whereas pyridine’s basicity may influence pharmacokinetics. Linkage Differences: The target compound uses a methylene (-CH2-) bridge, while employs a sulfonyl (-SO2-) group, drastically altering solubility and steric bulk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.